

# Spectroscopic data for (3,5-difluoropyridin-4-yl)boronic acid

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## Compound of Interest

Compound Name: (3,5-difluoropyridin-4-yl)boronic  
Acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **(3,5-difluoropyridin-4-yl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic techniques used to characterize **(3,5-difluoropyridin-4-yl)boronic acid**, a key building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to ensure a comprehensive understanding of the molecule's structural elucidation.

## Introduction

**(3,5-difluoropyridin-4-yl)boronic acid** (CAS No. 956003-87-5) is a heterocyclic organoboron compound with the molecular formula  $C_5H_4BF_2NO_2$ .<sup>[1]</sup> Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for the construction of complex molecules.<sup>[2][3]</sup> The precise characterization of this compound is paramount to ensure its purity and reactivity in subsequent synthetic transformations. This guide will delve into the core spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **(3,5-difluoropyridin-4-yl)boronic acid**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR experiments provides a complete picture of its molecular framework.

## Predicted $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent aromatic protons.

Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5 - 8.7	Singlet (or broad singlet)	2H	H-2, H-6
~7.5 - 8.5 (broad)	Broad Singlet	2H	B(OH) <sub>2</sub>

Causality behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) is often a good choice for boronic acids due to its ability to solubilize the compound and its distinct solvent peak. The broadness of the B(OH)<sub>2</sub> signal is due to exchange with residual water and quadrupolar broadening from the boron nucleus.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shift ( $\delta$ ) ppm	Splitting Pattern	Assignment
~160 - 165	Triplet ( $^1\text{JCF}$ )	C-3, C-5
~145 - 150	Singlet	C-2, C-6
Not directly observed	-	C-4 (ipso-carbon)

Expertise & Experience: The carbon directly attached to the boron atom (ipso-carbon) is often difficult to observe due to quadrupolar relaxation caused by the  $^{11}\text{B}$  nucleus, leading to a very broad or unobservable signal.<sup>[2]</sup> The large one-bond carbon-fluorine coupling ( $^1\text{JCF}$ ) is a characteristic feature and is diagnostic for the presence of fluorine atoms directly attached to the aromatic ring.

## Predicted $^{19}\text{F}$ and $^{11}\text{B}$ NMR Spectral Data

These heteronuclear NMR experiments provide direct information about the fluorine and boron environments.

- $^{19}\text{F}$  NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a broad singlet due to coupling with the quadrupolar boron nucleus.
- $^{11}\text{B}$  NMR: A broad singlet is anticipated, characteristic of a tricoordinate boronic acid. A modified pulse sequence may be required for better resolution.<sup>[2]</sup>

## Experimental Protocol for NMR Data Acquisition

Caption: NMR Experimental Workflow for **(3,5-difluoropyridin-4-yl)boronic acid**.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(3,5-difluoropyridin-4-yl)boronic acid** will be characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic ring vibrations.

## Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3200 - 3600	Broad, Strong	O-H stretch (from $\text{B}(\text{OH})_2$ )
~1600	Medium	C=C aromatic ring stretch
~1350 - 1400	Strong	B-O stretch
~1100 - 1200	Strong	C-F stretch
~850	Medium	C-H out-of-plane bend

Trustworthiness: The presence of a strong, broad absorption in the 3200-3600  $\text{cm}^{-1}$  region is a reliable indicator of the hydroxyl groups of the boronic acid functionality.[4] The strong B-O stretching absorption further confirms the presence of the boronic acid group.

## Experimental Protocol for IR Data Acquisition

Caption: Attenuated Total Reflectance (ATR) IR Experimental Workflow.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

## Expected Mass Spectrometric Data

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines), especially under thermal conditions.[5] Electrospray ionization (ESI) is often a preferred method as it is a soft ionization technique.

m/z Value	Ion	Comments
159.03	$[\text{M}+\text{H}]^+$	Expected molecular ion in positive ion mode.
157.02	$[\text{M}-\text{H}]^-$	Expected molecular ion in negative ion mode.
141.02	$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	Loss of water from the molecular ion.

Authoritative Grounding: The fragmentation of phenylboronic acids in mass spectrometry often involves the loss of water from the boronic acid group or cleavage of the carbon-boron bond.[5] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments.

## Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: ESI-MS Experimental Workflow.

## Conclusion

The comprehensive spectroscopic analysis of **(3,5-difluoropyridin-4-yl)boronic acid**, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation and purity assessment. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists working with this important synthetic building block. Adherence to these protocols will ensure high-quality, reproducible data, thereby upholding the principles of scientific integrity in drug discovery and development.

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